molecular formula C14H22BO3P B2889994 Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide CAS No. 1394346-20-3

Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide

Cat. No.: B2889994
CAS No.: 1394346-20-3
M. Wt: 280.11
InChI Key: XFBGUSJMWBCZDC-UHFFFAOYSA-N
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Description

Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is a specialized chemical compound with a complex molecular structure. It is primarily used in advanced scientific research and industrial applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction involving the initial formation of a boronic ester followed by the introduction of the phosphine oxide group. The reaction typically requires controlled conditions, including specific temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors, precise temperature control, and continuous monitoring to ensure product consistency and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where it is converted to other phosphine oxide derivatives.

  • Reduction: Reduction reactions can be used to modify the compound, potentially leading to the formation of different phosphine derivatives.

  • Substitution: Substitution reactions are common, where different groups can replace the existing substituents on the boronic ester or phosphine oxide.

Common Reagents and Conditions:

  • Oxidation reactions often use oxidizing agents such as hydrogen peroxide or metal oxides.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride.

  • Substitution reactions typically require nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation can lead to the formation of various phosphine oxide derivatives.

  • Reduction can produce different phosphine compounds.

  • Substitution reactions can result in a range of boronic esters and phosphine oxides.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions. Biology: It can be employed in biochemical studies, particularly in the modification of biomolecules. Medicine: Industry: Utilized in material science for the development of advanced materials and coatings.

Comparison with Similar Compounds

  • Boronic Acids: Similar in structure but lack the phosphine oxide group.

  • Phosphine Oxides: Similar in the phosphine oxide group but differ in the boronic ester component.

  • Boronic Esters: Similar in the boronic ester component but lack the phosphine oxide group.

Uniqueness: Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is unique due to its combination of both boronic ester and phosphine oxide functionalities, which allows for a wide range of chemical reactivity and applications.

Properties

IUPAC Name

2-(4-dimethylphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BO3P/c1-13(2)14(3,4)18-15(17-13)11-7-9-12(10-8-11)19(5,6)16/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBGUSJMWBCZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)P(=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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